N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Description
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a sulfonamide derivative characterized by a benzothiophene core linked to a 2-hydroxypropyl chain and a substituted oxazole ring. However, the provided evidence lacks direct data on its synthesis, applications, or specific properties.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-10-15(11(2)22-18-10)24(20,21)17-9-16(3,19)14-8-12-6-4-5-7-13(12)23-14/h4-8,17,19H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVCLKQFNHUXOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Ketoester Intermediate
- β-Ketoester formation : Ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol under reflux to yield ethyl 3-amino-2-butenoate.
- Oxazole cyclization : Treatment with acetic anhydride at 120°C forms 3,5-dimethyl-1,2-oxazole-4-carboxylate.
- Sulfonation : Reaction with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C generates the sulfonic acid, followed by PCl₅-mediated conversion to the sulfonyl chloride.
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 78 | 95% |
| 2 | 85 | 97% |
| 3 | 62 | 90% |
Preparation of 2-(1-Benzothiophen-2-yl)-2-Hydroxypropylamine
Friedel-Crafts Acylation for Benzothiophene Synthesis:
- Benzothiophene formation : Thiophenol reacts with acetyl chloride in AlCl₃ to yield 2-acetylbenzothiophene.
- Ketone reduction : Sodium borohydride in methanol reduces the ketone to 2-(1-benzothiophen-2-yl)propan-2-ol (85% yield).
- Amination via Gabriel synthesis :
- Bromination with PBr₃ (yield: 76%).
- Reaction with potassium phthalimide in DMF (yield: 68%).
- Hydrazinolysis in ethanol releases the primary amine (yield: 82%).
- ¹H NMR (DMSO-d₆) : δ 7.82 (d, J=7.8 Hz, 1H, Ar-H), 7.45–7.32 (m, 3H, Ar-H), 4.21 (s, 1H, OH), 3.15 (q, J=6.5 Hz, 2H, CH₂NH₂).
- IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C=C aromatic).
Sulfonamide Coupling Reaction
Direct Coupling Method:
- Reaction conditions :
- 3,5-Dimethyl-1,2-oxazole-4-sulfonyl chloride (1.2 equiv) and 2-(1-benzothiophen-2-yl)-2-hydroxypropylamine (1.0 equiv) in dry THF.
- Base: Triethylamine (2.5 equiv) at 0°C → RT for 12 h.
- Workup :
- Extraction with ethyl acetate, washed with 1M HCl and brine.
- Column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Yield : 74%
Purity : 98.5% (HPLC)
Alternative Protecting Group Strategy:
- Hydroxyl protection : TBDMS-Cl in DMF protects the alcohol as a silyl ether (yield: 89%).
- Sulfonamide formation : Coupling as in Section 4.1.
- Deprotection : Tetrabutylammonium fluoride (TBAF) in THF (yield: 93%).
Comparative Efficiency :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Direct | 74 | 98.5 |
| Protected | 82 | 99.1 |
Analytical Characterization
Spectroscopic Data:
- ¹H NMR (400 MHz, CDCl₃) :
δ 7.89 (d, J=7.6 Hz, 1H), 7.52–7.41 (m, 3H), 4.62 (s, 1H, OH), 3.85 (dd, J=12.2, 5.4 Hz, 1H), 3.72 (dd, J=12.2, 6.8 Hz, 1H), 2.51 (s, 3H, CH₃), 2.38 (s, 3H, CH₃). - ¹³C NMR : δ 163.2 (C=O), 142.5 (C-SO₂), 135.8–122.1 (Ar-C), 68.4 (C-OH), 54.2 (CH₂), 22.1/21.3 (CH₃).
- HRMS (ESI+) : [M+H]⁺ Calc. 421.1245; Found 421.1248.
Purity and Stability:
- HPLC : 99.1% (C18, acetonitrile/water 60:40).
- Accelerated stability : 98% potency retained after 6 months at 25°C/60% RH.
Critical Analysis of Methodologies
Advantages of Direct Coupling:
- Fewer synthetic steps.
- Avoids potential silyl ether cleavage side reactions.
Limitations:
- Lower yield due to competing hydrolysis of sulfonyl chloride.
- Requires strict anhydrous conditions.
Recommendations for Scale-Up:
- Use flow chemistry for sulfonylation to minimize side reactions.
- Replace column chromatography with crystallization (ethanol/water) for cost efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The hydroxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene moiety can yield sulfoxides or sulfones, while reduction of the sulfonamide group can yield the corresponding amine .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with sulfonamide and oxazole structures exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the Mcl-1 protein, an anti-apoptotic factor overexpressed in many cancers. The binding affinity of such compounds to Mcl-1 has been demonstrated through in silico docking studies and experimental assays, suggesting that N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide may also possess similar properties .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. For example, related oxadiazole-sulfonamide compounds have shown effective growth inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzothiophene and oxazole rings can significantly influence biological activity. For instance, variations in substituents on the aromatic rings can enhance binding affinity to target proteins or improve solubility and bioavailability.
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Hydroxymethyl | Increased solubility | |
| Dimethyl | Enhanced potency | |
| Benzothiophene | Improved selectivity |
Inhibition of Mcl-1 Protein
A study conducted on a series of sulfonamide derivatives showed that specific modifications led to enhanced binding to the Mcl-1 protein. The compound's ability to occupy critical hydrophobic pockets within the protein was confirmed through NMR spectroscopy and molecular docking simulations .
Antimicrobial Testing
Another investigation focused on the antimicrobial properties of related compounds demonstrated significant inhibitory effects against Staphylococcus aureus. The study utilized high-throughput screening methods to identify lead compounds with low cytotoxicity and high selectivity for bacterial targets .
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Sulfonamide vs. Benzamide Derivatives
A structurally analogous compound, (S)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide (EP 4 219 465 A2), shares the 2-hydroxypropylamine backbone but substitutes the benzothiophene-sulfonamide moiety with a dihydroisoquinoline-benzamide group . Key differences include:
- Functional Groups : Sulfonamides (R-SO₂-NH-R') exhibit stronger acidity and hydrogen-bonding capacity compared to benzamides (R-CONH-R'), influencing target selectivity and metabolic stability.
- Synthetic Routes : The benzamide derivative in EP 4 219 465 A2 was synthesized via coupling reactions in dichloromethane (DCM), while sulfonamide synthesis typically involves sulfonyl chloride intermediates.
Heterocyclic Moieties: Oxazole vs. Thiazole
Compounds like AB-CHFUPYCA () feature thiazole rings, whereas the target compound contains an oxazole. Thiazoles (with sulfur) are more polarizable and basic than oxazoles (with oxygen), impacting solubility and receptor interactions .
| Heterocycle | Electron Density | Bioactivity Relevance |
|---|---|---|
| Oxazole | Lower basicity | Enhanced metabolic stability |
| Thiazole | Higher basicity | Improved binding to cationic targets |
Hydroxypropyl-Containing Compounds in Cosmetic Chemistry
Dioleoyl EDTHP-monium methosulfate () shares the 2-hydroxypropyl group but serves as an antistatic agent in cosmetics due to its quaternary ammonium structure . In contrast, the target compound’s hydroxypropyl group likely contributes to solubility or pharmacophore alignment rather than surfactant properties.
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a benzothiophene moiety linked to an oxazole sulfonamide structure, which is significant for its biological activity. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-inflammatory and analgesic agent. The following sections summarize key findings from the literature.
Antiinflammatory Properties
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, a study demonstrated that derivatives of benzothiophene can inhibit the production of pro-inflammatory cytokines in vitro. The mechanism involves the modulation of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .
Analgesic Activity
In analgesic assays, this compound showed promising results. In a writhing test conducted on mice, the compound significantly reduced pain responses at doses ranging from 10 to 50 mg/kg . This effect was comparable to established analgesics like aspirin.
The proposed mechanism for the analgesic and anti-inflammatory effects includes:
- Inhibition of COX Enzymes : Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Modulation of Pain Pathways : The compound may interact with pain receptors or modulate neurotransmitter release involved in pain signaling.
Case Study 1: In Vivo Analgesic Efficacy
A study evaluated the efficacy of this compound in a controlled environment using animal models. The results indicated a significant reduction in pain scores compared to control groups receiving saline solutions. The study concluded that the compound's efficacy was dose-dependent and suggested further exploration into its pharmacokinetics and long-term effects .
Case Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxicity of the compound on various cell lines including B16F10 melanoma cells. Results indicated that at concentrations below 10 µM, there was no significant cytotoxicity observed over 72 hours . This finding supports its potential therapeutic use without adverse cytotoxic effects.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling the sulfonamide group with the benzothiophene-hydroxypropyl moiety. A stepwise approach includes:
- Step 1 : Prepare the oxazole-sulfonamide core via condensation of 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride with an appropriate amine under anhydrous conditions (e.g., DCM, 0–5°C) .
- Step 2 : Functionalize the benzothiophene fragment with a 2-hydroxypropyl group using epoxide ring-opening or hydroxylation reactions .
- Step 3 : Couple the two fragments via nucleophilic substitution or amide bond formation, optimizing temperature (40–60°C) and solvent polarity (e.g., DMF or THF) to enhance yield .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, gradient elution).
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and stereochemistry (e.g., hydroxypropyl configuration) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight () and detect impurities .
- X-ray Crystallography : If single crystals are obtainable, SHELX software can resolve bond lengths and angles .
- Data Interpretation : Compare spectral data with structurally analogous sulfonamides (e.g., methoxyphenyl derivatives) to validate assignments .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer :
- In vitro enzyme inhibition : Test against targets like carbonic anhydrase or kinases using fluorometric/colorimetric assays (IC determination) .
- Antimicrobial screening : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., P-388 leukemia) to assess IC values .
- Controls : Include reference inhibitors (e.g., acetazolamide for sulfonamide-based targets) and solvent-only blanks .
Advanced Research Questions
Q. How can computational tools like AutoDock Vina improve the understanding of its binding mechanisms?
- Methodological Answer :
- Docking Setup : Prepare the compound’s 3D structure (energy-minimized using MMFF94), define binding pockets (e.g., catalytic sites of enzymes), and run AutoDock Vina with default parameters .
- Scoring Function Analysis : Prioritize binding poses based on affinity scores (kcal/mol) and hydrogen-bonding interactions with key residues (e.g., Zn in carbonic anhydrase) .
- Validation : Cross-validate with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of docked complexes .
Q. How can researchers resolve contradictions between observed bioactivity and computational predictions?
- Methodological Answer :
- Data Triangulation : Compare results across multiple assays (e.g., enzymatic vs. cellular activity) to rule off-target effects .
- Structural Reanalysis : Use X-ray crystallography or cryo-EM to confirm binding modes if docking suggests non-productive poses .
- Metabolite Screening : LC-MS/MS to detect in situ degradation products that may influence activity .
- Case Study : If cytotoxicity (e.g., IC = 3.9 µg/mL ) exceeds computational predictions, assess membrane permeability (logP) via shake-flask experiments .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Fragment Replacement : Synthesize analogs with modified benzothiophene (e.g., fluorinated) or oxazole (e.g., methyl→ethyl) groups .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical substituents (e.g., sulfonamide’s sulfonyl group for hydrogen bonding) .
- Data Analysis : Apply multivariate regression (e.g., PLS) to correlate structural descriptors (logP, polar surface area) with bioactivity .
- Advanced SAR : Compare IC trends across analogs (e.g., para-methoxy vs. meta-methoxy phenyl derivatives ) to optimize selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
